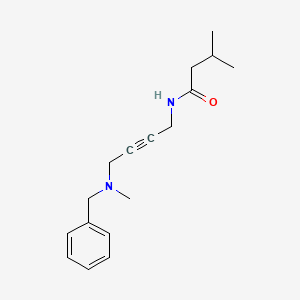

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-methylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-methylbutanamide, also known as BMA-155, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.

Applications De Recherche Scientifique

Understanding Through Structurally Similar Compounds

The chemical compound N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-methylbutanamide does not have direct, widely documented applications in scientific research based on the available literature. However, by examining research on structurally similar compounds and their chemical behaviors, we can infer potential applications or areas of interest that may pertain to this compound. The exploration of structurally similar compounds provides insights into how this compound might be utilized in scientific research, particularly in the contexts of pharmacology, biochemistry, and materials science.

Potential Pharmacological Interests

The close structural relatives of this compound have been implicated in diverse pharmacological studies. For instance, compounds with benzylamine moieties have been explored for their roles in neurotransmitter modulation, indicating potential research avenues in neuropharmacology and the treatment of neurological disorders. Similarly, the presence of the amide functional group suggests a potential for bioactivity, as amides are common in pharmaceuticals due to their stability and the ability to engage in hydrogen bonding, crucial for biological interactions (Tittarelli et al., 2014).

Propriétés

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-15(2)13-17(20)18-11-7-8-12-19(3)14-16-9-5-4-6-10-16/h4-6,9-10,15H,11-14H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETQIAZFPGRFBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCC#CCN(C)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2814571.png)

![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2814576.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2814577.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2814584.png)

![N,N,4-Trimethyl-2-[[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B2814591.png)